(S)-3-Boc-amino-4-phenyl-d5-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-amino-4-phenyl-d5-1-butene is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a deuterium-labeled phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-amino-4-phenyl-d5-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenyl-1-butene and deuterium-labeled benzene.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Deuterium Labeling: The phenyl group is labeled with deuterium through a hydrogen-deuterium exchange reaction using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as chromatography and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Boc-amino-4-phenyl-d5-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-3-Boc-amino-4-phenyl-d5-1-butene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterium-labeled pharmaceuticals for improved metabolic stability.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Boc-amino-4-phenyl-d5-1-butene involves its interaction with specific molecular targets and pathways. The compound’s chiral center and deuterium labeling can influence its binding affinity and selectivity towards enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
- (S)-3-amino-4-phenyl-1-butene
- (S)-3-Boc-amino-4-phenyl-1-butene
- (S)-3-Boc-amino-4-phenyl-d5-1-pentene
Comparison:
Structural Differences: The presence of deuterium labeling in (S)-3-Boc-amino-4-phenyl-d5-1-butene distinguishes it from its non-deuterated counterparts, potentially affecting its chemical and biological properties.
Unique Properties: The deuterium labeling can enhance the compound’s metabolic stability and reduce the rate of oxidative degradation, making it a valuable tool in drug development and metabolic studies.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHEVXTGAEKIY-KEAYUXCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.